2-[(4-Ethylphenyl)sulfanyl]benzoic acid
Description
2-[(4-Ethylphenyl)sulfanyl]benzoic acid is a sulfur-containing benzoic acid derivative characterized by a sulfanyl (-S-) group bridging the benzoic acid core and a 4-ethylphenyl substituent. This structure confers unique physicochemical properties, such as altered acidity (pKa), solubility, and lipophilicity, compared to simpler benzoic acid derivatives.
Properties
CAS No. |
5495-76-1 |
|---|---|
Molecular Formula |
C15H14O2S |
Molecular Weight |
258.3 g/mol |
IUPAC Name |
2-(4-ethylphenyl)sulfanylbenzoic acid |
InChI |
InChI=1S/C15H14O2S/c1-2-11-7-9-12(10-8-11)18-14-6-4-3-5-13(14)15(16)17/h3-10H,2H2,1H3,(H,16,17) |
InChI Key |
PFKYLKFTYFZDSO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)SC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Ethylphenyl)sulfanyl]benzoic acid typically involves the reaction of 4-ethylthiophenol with 2-bromobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The process involves the formation of a carbon-sulfur bond through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Ethylphenyl)sulfanyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophiles such as bromine or nitric acid can be used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or nitrated derivatives of the benzene ring.
Scientific Research Applications
2-[(4-Ethylphenyl)sulfanyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-Ethylphenyl)sulfanyl]benzoic acid involves its interaction with specific molecular targets. The sulfanyl group can form interactions with metal ions or proteins, influencing their activity. The benzoic acid moiety can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s overall biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The sulfanyl group (-S-) in 2-[(4-Ethylphenyl)sulfanyl]benzoic acid distinguishes it from other sulfur-linked benzoic acids. Below is a comparative analysis:
Table 1: Structural and Functional Group Comparisons
Key Observations :
Physicochemical Properties
Table 2: Physicochemical Data for Selected Compounds
Key Observations :
- Acidity : The sulfanyl-linked benzoic acid is less acidic than its benzoyl counterpart (pKa ~3.9–4.2 vs. ~2.8–3.1), likely due to the weaker electron-withdrawing effect of -S- compared to -CO- .
- Solubility: Sulfanyl derivatives generally exhibit low aqueous solubility, necessitating organic solvents (e.g., DMSO, ethanol) for experimental use .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
